methyl}pyridine CAS No. 820224-59-7](/img/structure/B14219795.png)
3,6-Dichloro-2-{[(4-chlorophenyl)sulfanyl](pyridin-4-yl)methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a sulfanyl group attached to a chlorophenyl and pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl sulfide reacts with the pyridinylmethyl intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atoms or reduce the sulfanyl group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced sulfanyl derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A simpler analog with similar chlorination but lacking the sulfanyl group.
4-Chlorophenyl Sulfide: Contains the sulfanyl group but lacks the pyridine ring.
3,5-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine: A positional isomer with chlorine atoms at different positions.
Uniqueness
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
CAS No. |
820224-59-7 |
|---|---|
Molecular Formula |
C17H11Cl3N2S |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
3,6-dichloro-2-[(4-chlorophenyl)sulfanyl-pyridin-4-ylmethyl]pyridine |
InChI |
InChI=1S/C17H11Cl3N2S/c18-12-1-3-13(4-2-12)23-17(11-7-9-21-10-8-11)16-14(19)5-6-15(20)22-16/h1-10,17H |
InChI Key |
ZUOQJLJLICSQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(C2=CC=NC=C2)C3=C(C=CC(=N3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
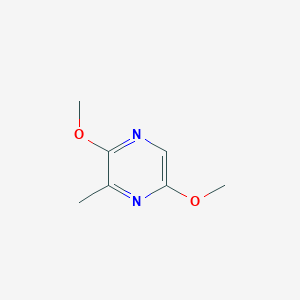
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
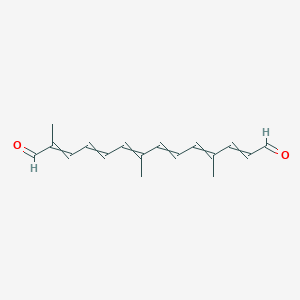
![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
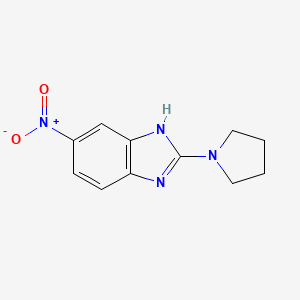
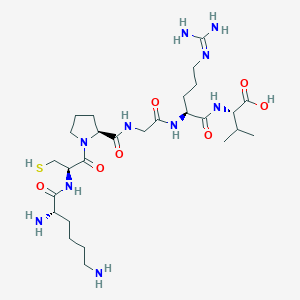

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
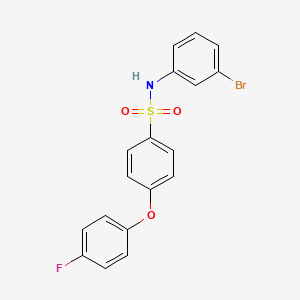
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
